

An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-pyrrolidinone

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B195665

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)-2-pyrrolidinone is a five-membered lactam ring compound featuring a 4-chlorophenyl substituent at the 4-position. This molecule is of significant interest in medicinal chemistry and drug development, primarily recognized as a key impurity of Baclofen, a gamma-aminobutyric acid (GABA) derivative used as a skeletal muscle relaxant.[1] Its structural scaffold also serves as a precursor in the synthesis of potential and selective antagonists for the α 1A-adrenergic receptor, highlighting its relevance in the exploration of new therapeutic agents.[2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role in pharmacological research.

Chemical Structure and Identification

The chemical structure of **4-(4-Chlorophenyl)-2-pyrrolidinone** is characterized by a pyrrolidinone ring with a 4-chlorophenyl group attached to the fourth carbon atom of the ring.

Identifier	Value
IUPAC Name	4-(4-chlorophenyl)pyrrolidin-2-one[1]
Synonyms	Baclofen impurity A, (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one, 4-(p-chlorophenyl)-2-oxopyrrolidine
CAS Number	22518-27-0[1]
Molecular Formula	C ₁₀ H ₁₀ ClNO[1]
Molecular Weight	195.65 g/mol
SMILES	C1C(CNC1=O)C2=CC=C(C=C2)Cl[1]
InChI Key	OVRPDYOZYMCTAK-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **4-(4-Chlorophenyl)-2-pyrrolidinone** is presented in the table below.

Property	Value	Reference
Physical State	White crystalline powder	[1]
Melting Point	115-117 °C	[3]
Boiling Point	390.0 ± 42.0 °C at 760 mmHg	
Density	1.2 ± 0.1 g/cm ³	
Solubility	Slightly soluble in Chloroform, Ethanol, and Methanol.	[3]
pKa	Not available	
LogP	0.80	

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of **4-(4-Chlorophenyl)-2-pyrrolidinone** shows a molecular ion peak and several characteristic fragment ions.

m/z	Interpretation
195	[M] ⁺ , Molecular ion
138	[M - C ₃ H ₅ NO] ⁺ , Loss of the pyrrolidinone ring fragment
140	Isotopic peak for the fragment containing ³⁷ Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with peak assignments are crucial for structural confirmation. While specific spectra are not publicly available in detail, the expected chemical shifts can be predicted based on the structure.

Expected ¹H NMR Chemical Shifts:

- Aromatic protons (4H): Two doublets in the range of δ 7.0-7.5 ppm.
- CH proton at C4 (1H): A multiplet.
- CH₂ protons at C3 (2H): Two multiplets.
- CH₂ protons at C5 (2H): Two multiplets.
- NH proton (1H): A broad singlet.

Expected ¹³C NMR Chemical Shifts:

- Carbonyl carbon (C2): δ > 170 ppm.
- Aromatic carbons (6C): In the range of δ 120-145 ppm.
- CH carbon at C4: In the range of δ 40-50 ppm.

- CH₂ carbon at C3: In the range of δ 30-40 ppm.
- CH₂ carbon at C5: In the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **4-(4-Chlorophenyl)-2-pyrrolidinone** would exhibit characteristic absorption bands for its functional groups.

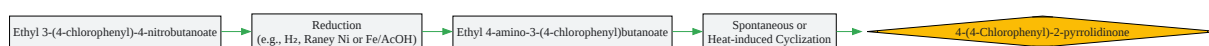
Wavenumber (cm ⁻¹)	Functional Group
~3200	N-H stretching (amide)
~1680	C=O stretching (amide, lactam)
~1600, ~1490	C=C stretching (aromatic ring)
~830	C-H out-of-plane bending (p-disubstituted benzene)
~750	C-Cl stretching

Experimental Protocols

Synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone

A common synthetic route to 4-aryl-2-pyrrolidinones involves the reduction of a γ -nitro ester followed by spontaneous or induced lactamization.

Reaction Scheme:



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Synthesis of **4-(4-Chlorophenyl)-2-pyrrolidinone**.

Detailed Methodology:

- **Reduction of the Nitro Group:** Ethyl 3-(4-chlorophenyl)-4-nitrobutanoate is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for example, Raney Nickel under a hydrogen atmosphere or iron powder in acetic acid, is added to the solution. The reaction mixture is stirred at room temperature or with gentle heating until the reduction of the nitro group to an amine is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Cyclization:** Upon completion of the reduction, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude ethyl 4-amino-3-(4-chlorophenyl)butanoate may undergo spontaneous cyclization to the lactam. Alternatively, the crude product can be heated in a high-boiling point solvent like toluene or xylene to facilitate the intramolecular cyclization with the elimination of ethanol.
- **Purification:** The crude **4-(4-Chlorophenyl)-2-pyrrolidinone** is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a white crystalline solid.

Role in Pharmacology and Drug Development

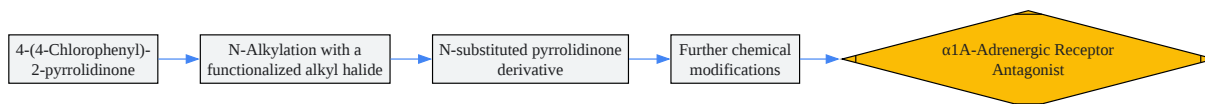
Baclofen Impurity

4-(4-Chlorophenyl)-2-pyrrolidinone is a known impurity in the synthesis of Baclofen. As a regulated substance, its presence and concentration in the final active pharmaceutical ingredient (API) must be carefully controlled and monitored.^[1]

Precursor for α 1A-Adrenergic Receptor Antagonists

The pyrrolidinone scaffold is a versatile building block in medicinal chemistry. **4-(4-Chlorophenyl)-2-pyrrolidinone** serves as a starting material for the synthesis of novel α 1A-adrenergic receptor antagonists.^[2] These antagonists are of interest for the treatment of conditions such as benign prostatic hyperplasia. The synthesis of these antagonists often involves the modification of the pyrrolidinone nitrogen.

Illustrative Synthetic Workflow for α 1A-Adrenergic Receptor Antagonists:



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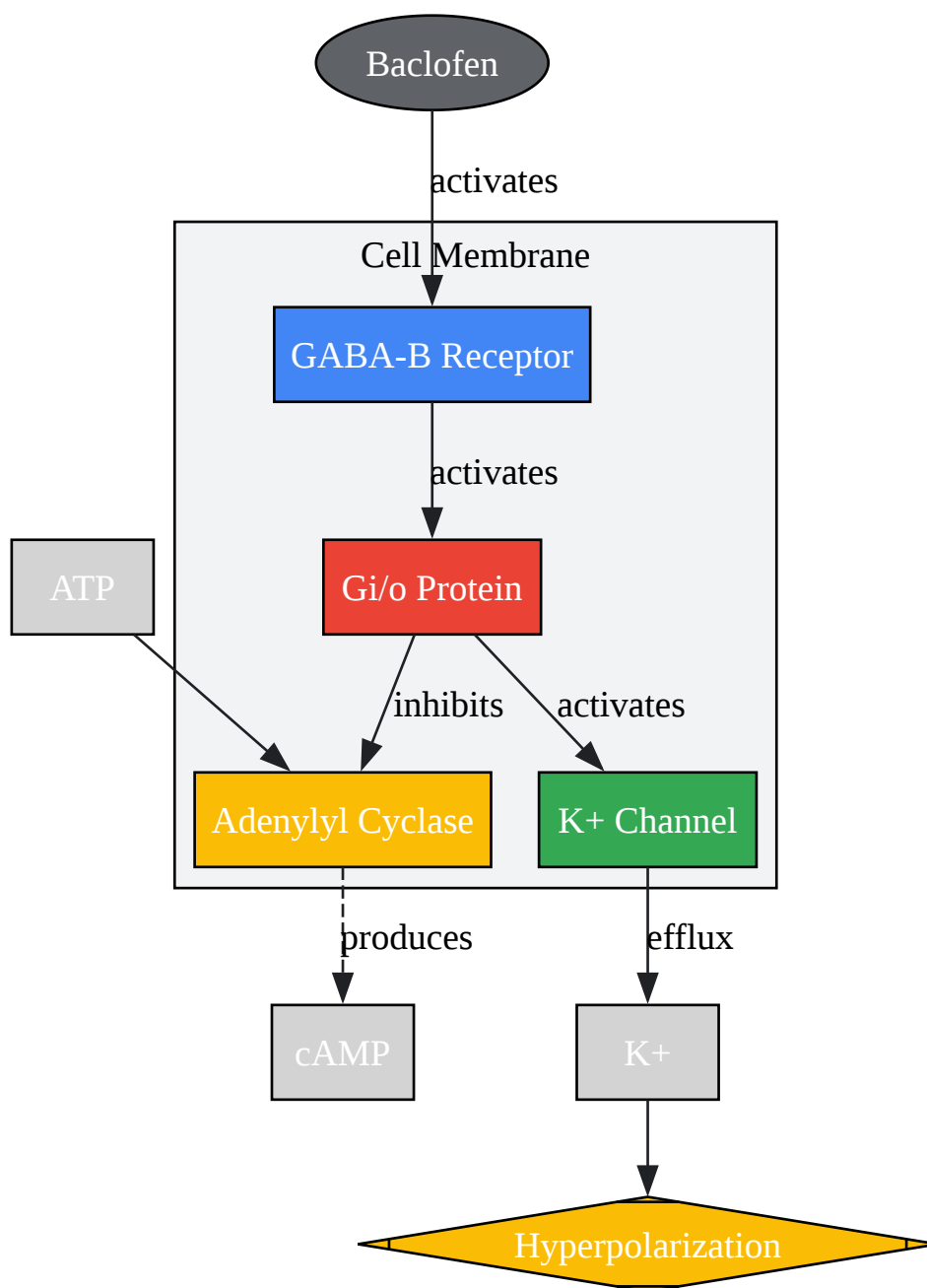
General workflow for antagonist synthesis.

Associated Signaling Pathways

As **4-(4-Chlorophenyl)-2-pyrrolidinone** is structurally related to a GABA-B agonist (Baclofen) and is a precursor for α1A-adrenergic antagonists, understanding the signaling pathways of these receptors is crucial.

GABA-B Receptor Signaling Pathway

Baclofen is an agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission.

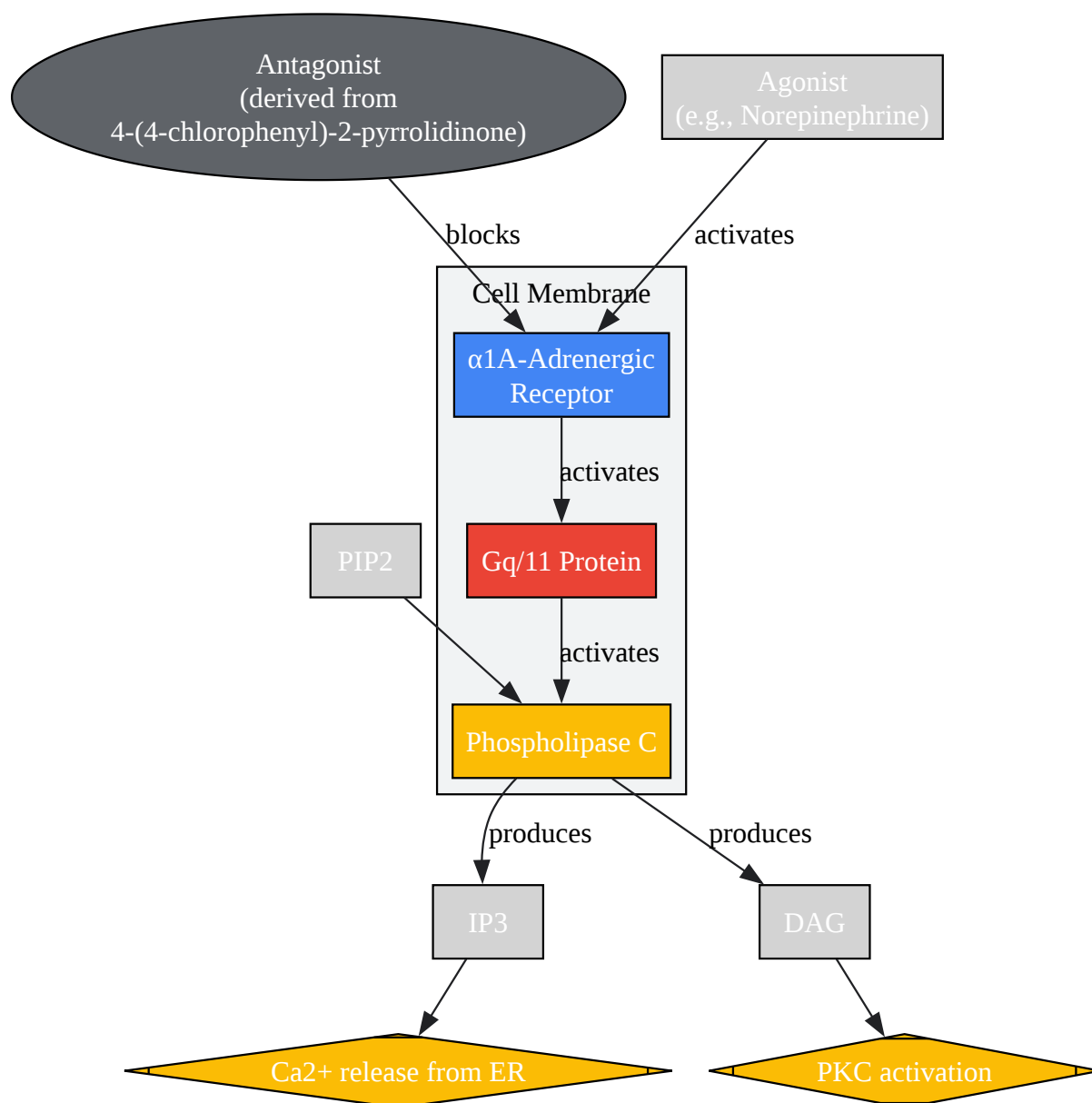


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Simplified GABA-B Receptor Signaling Pathway.

α 1A-Adrenergic Receptor Signaling Pathway

α 1A-adrenergic receptors are GPCRs that are typically coupled to Gq/11 proteins, leading to an increase in intracellular calcium.



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Simplified α1A-Adrenergic Receptor Signaling Pathway.

Conclusion

4-(4-Chlorophenyl)-2-pyrrolidinone is a molecule of considerable interest due to its dual role as a significant impurity in a widely used pharmaceutical and as a versatile starting material for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, synthesis, and pharmacological context is essential for researchers in drug discovery and development. This guide provides a foundational overview to aid in these research endeavors. Further investigation into detailed biological activity and the development of more efficient and stereoselective synthetic routes will continue to be areas of active research.

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